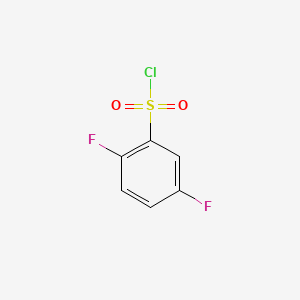

2,5-Difluorobenzenesulfonyl chloride

描述

Contextualizing Fluorinated Sulfonyl Chlorides within Modern Organic Synthesis

Sulfonyl chlorides are a well-established class of organic reagents of fundamental importance in chemical synthesis. nih.gov They serve as primary electrophiles for the construction of sulfonamides, sulfonate esters, and sulfones, which are key functional groups in a vast array of pharmaceuticals, agrochemicals, and materials. ucl.ac.ukresearchgate.net The introduction of fluorine atoms onto the aromatic ring of a benzenesulfonyl chloride, creating a fluorinated sulfonyl chloride, significantly modulates the compound's reactivity and physicochemical properties.

Fluorine's high electronegativity can influence the electrophilicity of the sulfur atom, affecting reaction rates and selectivity. Moreover, the presence of fluorine can enhance the metabolic stability and binding affinity of the resulting molecules, a highly desirable trait in medicinal chemistry. In contrast to their sulfonyl fluoride (B91410) counterparts, which have recently gained popularity in "click chemistry" due to their unique stability-reactivity profile, sulfonyl chlorides remain a cornerstone of synthetic chemistry. nih.govccspublishing.org.cn However, the reactivity of sulfonyl chlorides can also present challenges, such as their sensitivity to hydrolysis. guidechem.com The strategic placement of fluorine atoms, as seen in 2,5-difluorobenzenesulfonyl chloride, offers a nuanced balance of reactivity and stability, making these compounds particularly useful in modern organic synthesis.

Significance of this compound as a Synthetic Intermediate and Precursor

This compound is a clear, colorless to yellow liquid that serves as a pivotal intermediate and precursor in the synthesis of more complex molecules. chemicalbook.com Its primary utility lies in its ability to introduce the 2,5-difluorobenzenesulfonyl moiety into a target structure. This is typically achieved through reactions with nucleophiles such as amines and alcohols.

The reaction with primary or secondary amines, often in the presence of a base, is a standard method for the synthesis of sulfonamides. ekb.eg These sulfonamide derivatives are of significant interest due to their diverse biological activities. ucl.ac.uk For instance, this compound is specifically noted for its participation in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists. chemicalbook.comchemicalbook.com Similarly, its reaction with alcohols or phenols yields sulfonate esters, which are themselves versatile intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions. researchgate.netyoutube.com The presence of the difluoro substitution pattern provides a unique electronic and steric environment, influencing the properties and potential applications of the final products.

Overview of Key Research Domains Involving this compound

The application of this compound as a synthetic building block places it at the intersection of several key research domains. Its most prominent area of application is in medicinal chemistry and drug discovery . The synthesis of mineralocorticoid receptor antagonists highlights its role in developing novel therapeutic agents. chemicalbook.com The sulfonamide functional group, readily accessible from this precursor, is a well-known pharmacophore found in a wide range of drugs. mdpi.com

Furthermore, the broader field of organic synthesis and methodology development utilizes fluorinated reagents like this compound to construct complex molecular architectures. guidechem.com The unique reactivity conferred by the fluorine atoms allows for selective chemical transformations. While less explicitly documented in the provided context, fluorinated aromatic compounds are also integral to materials science , where their incorporation can lead to materials with enhanced thermal stability, altered electronic properties, and specific hydrophobic or oleophobic characteristics. The continued exploration of this and other fluorinated sulfonyl chlorides is expected to open new avenues in these and other scientific fields.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 26120-86-5 |

| Molecular Formula | C₆H₃ClF₂O₂S |

| Molecular Weight | 212.60 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 221 °C (lit.) |

| Density | 1.58 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.516 (lit.) |

The data in this table is compiled from publicly available chemical information databases. chemicalbook.comchemicalbook.comsigmaaldrich.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

2,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELLJWUVMKEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371697 | |

| Record name | 2,5-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-86-5 | |

| Record name | 2,5-Difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26120-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2,5 Difluorobenzenesulfonyl Chloride

Established Synthetic Pathways to 2,5-Difluorobenzenesulfonyl Chloride

This compound, a key intermediate in organic synthesis, can be prepared through several established pathways. These methods primarily involve the introduction of a chlorosulfonyl group onto a difluorinated benzene (B151609) ring.

Chlorosulfonation Approaches

A primary method for synthesizing this compound is through the direct chlorosulfonation of 1,4-difluorobenzene (B165170). This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. researchgate.netpageplace.de The reaction mechanism involves the generation of the electrophile, SO₂Cl⁺, which then attacks the electron-rich aromatic ring. stackexchange.com

The reaction of fluorobenzene (B45895) with chlorosulfonic acid is a known process for preparing fluorinated benzenesulfonyl chlorides. google.comgoogleapis.com In the case of 1,4-difluorobenzene, the fluorine atoms direct the incoming chlorosulfonyl group to the ortho position, yielding the desired this compound. The reaction conditions, such as temperature and reaction time, are crucial for maximizing the yield and minimizing the formation of byproducts like the corresponding sulfonic acid. nih.gov

Another chlorosulfonating agent that can be utilized is sulfuryl chloride (SO₂Cl₂). While less common for this specific transformation, sulfuryl chloride is known to react with thiols to produce sulfenyl chlorides, which can be further oxidized to sulfonyl chlorides. nih.gov

Diazotization-Chlorosulfonation Sequences

An alternative route to this compound starts from 2,5-difluoroaniline (B146615). This multi-step synthesis involves the diazotization of the aniline (B41778) precursor, followed by a chlorosulfonation reaction.

The first step is the conversion of the amino group of 2,5-difluoroaniline into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures. google.comgoogle.comwipo.int

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. In this step, the diazonium group is replaced by a chlorosulfonyl group. This transformation can be accomplished by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. A continuous flow process for the preparation of arylsulfonyl chlorides from aniline starting materials has been developed, offering a safer and more scalable method. researchgate.net

Reaction of Difluorophenyllithium with Sulfuryl Chloride

A less common but viable method involves the use of organolithium chemistry. In this approach, 1,4-difluorobenzene can be deprotonated by a strong base, such as n-butyllithium, to form 2,5-difluorophenyllithium. This organolithium intermediate is a potent nucleophile.

The subsequent reaction of 2,5-difluorophenyllithium with sulfuryl chloride (SO₂Cl₂) at low temperatures leads to the formation of this compound. This method offers a different regiochemical control compared to electrophilic substitution and can be advantageous in certain synthetic contexts. A similar reaction has been described for the synthesis of 2,6-difluorobenzenesulfonyl chloride from 1,3-difluorobenzene (B1663923). guidechem.com

Methodological Advancements in Synthetic Protocols

Optimizing the synthesis of this compound is crucial for industrial applications to enhance yield, purity, and safety. Key areas of focus include the selection of reagents, control of reaction parameters, and the development of continuous manufacturing processes.

Reagent Selection and Stoichiometry Optimization

The choice and amount of reagents significantly impact the efficiency of the synthesis. In chlorosulfonation reactions, using an excess of chlorosulfonic acid can drive the reaction to completion but may also lead to the formation of unwanted byproducts. pageplace.de Therefore, careful optimization of the molar ratio of the fluorinated benzene to the chlorosulfonating agent is essential. nih.gov

In the organolithium approach, the choice of the strong base and the solvent system is important for efficient deprotonation and subsequent reaction with sulfuryl chloride. The stoichiometry of the organolithium reagent and sulfuryl chloride must be carefully managed to avoid over-addition and side reactions.

Temperature and Pressure Control for Yield and Purity Enhancement

Temperature is a critical parameter in all synthetic pathways to this compound. Chlorosulfonation reactions are typically exothermic, and maintaining a low temperature is necessary to prevent the formation of undesired isomers and byproducts. tandfonline.com For instance, in the chlorosulfonation of similar aromatic compounds, reactions are often conducted at or below room temperature. nih.gov

Similarly, the diazotization of anilines is highly sensitive to temperature and is usually performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. google.com The subsequent chlorosulfonation step may require controlled heating to facilitate the reaction.

Pressure control can also be a factor, particularly in reactions that involve gaseous reagents or byproducts, such as the use of sulfur dioxide in the diazotization-chlorosulfonation sequence. guidechem.com Continuous flow reactors offer excellent control over both temperature and pressure, leading to improved safety and consistency in the production of sulfonyl chlorides. nih.govrsc.orgmdpi.com

Below is a summary of the synthetic methodologies:

| Methodology | Starting Material | Key Reagents | General Conditions |

| Chlorosulfonation | 1,4-Difluorobenzene | Chlorosulfonic acid or Sulfuryl chloride | Low temperature, controlled addition |

| Diazotization-Chlorosulfonation | 2,5-Difluoroaniline | Sodium nitrite, Acid, Sulfur dioxide, Copper(I) chloride | Low temperature for diazotization, controlled conditions for chlorosulfonation |

| Organolithium Reaction | 1,4-Difluorobenzene | n-Butyllithium, Sulfuryl chloride | Anhydrous conditions, low temperature |

Solvent System Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of aryl sulfonyl chlorides, including this compound, as it can significantly influence reaction rates, yields, and product selectivity. The efficiency of the chlorosulfonation of 1,4-difluorobenzene is dependent on the solvent's ability to dissolve the reactants, stabilize intermediates, and facilitate the desired reaction pathway.

In electrophilic aromatic substitution reactions like chlorosulfonation, solvent polarity plays a crucial role. nih.gov Polar aprotic solvents are often employed. For instance, theoretical studies on the sulfonation of aromatic compounds have highlighted the impact of the solvent environment. In non-complexing solvents, the reaction mechanism can differ from that in polar, complexing media. researchgate.netresearchgate.net Nitromethane (B149229), for example, has been used as a solvent for the sulfonation of chlorobenzenes with sulfur trioxide. researchgate.net The reaction in such complexing solvents is often slower because the association energy between the solvent and the sulfonating agent must be overcome. researchgate.netresearchgate.net

The use of inert solvents such as dichloromethane (B109758) has also been reported for the sulfonation of halogenobenzenes. researchgate.net In some cases, to avoid the formation of large amounts of sulfonyl chlorides as byproducts during sulfonation, an inert solvent like chloroform (B151607) is used with approximately one molar equivalent of chlorosulfonic acid. globalspec.com Conversely, for chlorosulfonation, an excess of the reagent is typically used, either neat or in a solvent, to drive the reaction to completion. globalspec.com

The solubility of the product itself can be a factor in solvent selection. For some aryl sulfonyl chlorides, their low solubility in water protects them from hydrolysis and allows for their direct precipitation from the reaction mixture, leading to good yields and high purity. researchgate.net This suggests that a carefully chosen aqueous or biphasic system could be advantageous. The use of liquid sulfur dioxide has been a commercial choice, as it effectively dissolves both the aromatic compound and the resulting sulfonic acid, though it requires specialized equipment. google.com Modern approaches have also explored ionic liquids as solvents for sulfonation, which can in some cases also act as catalysts. acs.org

The following table, derived from general knowledge of sulfonation reactions, illustrates the potential impact of different solvent systems on the reaction efficiency for the synthesis of a hypothetical aryl sulfonyl chloride.

| Solvent System | Polarity | Expected Effect on Reaction Rate | Potential Advantages | Potential Disadvantages |

| Dichloromethane | Nonpolar | Moderate | Inert, good solubility for starting materials | May not sufficiently stabilize charged intermediates |

| Nitromethane | Polar Aprotic | Can be slower due to solvent-reagent complexation researchgate.netresearchgate.net | Can facilitate dissolution of reagents | Potential for side reactions |

| Acetonitrile (B52724) | Polar Aprotic | Moderate to Fast | Good dissolving power | Can react with some sulfonyl chlorides nih.gov |

| Liquid SO₂ | Polar Aprotic | Fast | Excellent solvent for reactants and products google.com | Requires pressure equipment and refrigeration google.com |

| Ionic Liquids | Varies | Can be fast; may act as a catalyst acs.org | Reusability, potential for improved selectivity acs.org | Cost, viscosity |

| Neat (excess ClSO₃H) | Highly Polar | Fast | High concentration of reactants | Viscous, difficult to stir, potential for side reactions |

Mechanistic Studies of Synthetic Reaction Pathways

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of the sulfonyl chloride group on the aromatic ring can potentially proceed through different pathways, primarily electrophilic substitution or radical mechanisms.

The classical and most common method for the synthesis of aryl sulfonyl chlorides is through electrophilic aromatic substitution (EAS). nih.govdurham.ac.uk In the case of this compound, the reaction would involve the electrophilic attack of a sulfonating agent, such as chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃), on the 1,4-difluorobenzene ring. The fluorine atoms are deactivating but ortho-, para-directing. Therefore, the substitution is expected to occur at the position ortho to one of the fluorine atoms, which corresponds to the 2- or 5-position on the resulting product. The generally accepted mechanism for EAS involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. nih.gov

While the EAS pathway is dominant, radical mechanisms can also be involved in the formation of aryl sulfonyl chlorides under specific conditions. For example, photocatalytic methods using visible light can generate aryl radicals from aryldiazonium salts, which then react with a source of SO₂ to form a sulfonyl radical. This species is subsequently trapped by a chlorine source to yield the sulfonyl chloride. nih.gov Another radical pathway involves the Sandmeyer-type reaction of diazonium salts with sulfur dioxide, catalyzed by copper salts, which proceeds via single electron transfer (SET) to generate an aryl radical. nih.govdurham.ac.uk

Isotopic labeling is a powerful tool for distinguishing between these mechanistic pathways. A key experiment is the determination of the kinetic isotope effect (KIE) by replacing a hydrogen atom at the site of substitution with deuterium. In a typical EAS mechanism, the cleavage of the C-H (or C-D) bond occurs in a fast, non-rate-determining step after the formation of the sigma complex. Consequently, a small or negligible primary KIE (kH/kD ≈ 1) is expected. However, if the proton removal from the sigma complex is rate-limiting, a significant primary KIE would be observed. researchgate.net Studies on the sulfonation of benzene with sulfur trioxide in nitromethane have shown a kH/kD of 1.25, indicating that the C-H bond cleavage is partially rate-limiting. researchgate.net

Conversely, if a radical mechanism is operative where the initial formation of the aryl radical is the rate-determining step, no significant KIE would be expected from deuterating the aromatic ring. Should a hydrogen abstraction step be involved and rate-limiting in a radical pathway, a KIE would be observed. While no specific isotopic labeling studies for the synthesis of this compound were found, this methodology remains a critical approach for mechanistic elucidation in related systems. nih.gov

Catalysts and additives can play a significant role in improving the efficiency, selectivity, and sustainability of the synthesis of this compound.

Lewis Acids: In the context of electrophilic aromatic substitution, Lewis acids can be used to increase the electrophilicity of the sulfonating agent. researchgate.net For example, a Lewis acid could coordinate to chlorosulfonic acid, making the sulfur atom more electron-deficient and thus a more potent electrophile. While not commonly required for reactive substrates, for deactivated rings like 1,4-difluorobenzene, a Lewis acid catalyst could potentially enhance the reaction rate.

Transition Metal Catalysts: Modern synthetic methods have introduced transition metal catalysis for the formation of aryl sulfonyl chlorides. A notable example is the palladium-catalyzed chlorosulfonation of arylboronic acids. nih.gov This approach offers a convergent synthesis with significant functional group tolerance under mild conditions. nih.gov In such a process, a palladium(0) catalyst is proposed to insert into a sulfur-oxygen or sulfur-chlorine bond of a sulfonylating agent, followed by transmetalation with the arylboronic acid and reductive elimination to yield the aryl sulfonyl chloride. nih.gov

Photocatalysts: As mentioned previously, photocatalysis offers a radical-based pathway for sulfonyl chloride synthesis. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), can mediate the reaction of aryldiazonium salts with a source of SO₂ and chloride under mild conditions (visible light, room temperature). nih.gov This method shows high tolerance for various functional groups. nih.gov

Phase-Transfer Catalysts: In reactions involving multiple phases, such as a solid reactant in a liquid organic phase, phase-transfer catalysts (PTCs) can be employed to enhance reaction rates. acs.org PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, work by transporting an anionic reagent from an aqueous or solid phase into the organic phase where the reaction occurs. While not specifically documented for the direct chlorosulfonation of 1,4-difluorobenzene, PTCs are widely used in related nucleophilic substitution reactions to prepare precursors for sulfonyl chlorides. acs.org

The following table summarizes the potential roles of different types of catalysts and additives in the synthesis of this compound.

| Catalyst/Additive Type | Example(s) | Role in Synthesis | Potential Advantages |

| Lewis Acids | AlCl₃, FeCl₃ | Enhances electrophilicity of the sulfonating agent. researchgate.net | Increased reaction rate for deactivated substrates. |

| Transition Metal Catalysts | Palladium complexes | Catalyzes cross-coupling of an aryl source with a sulfonyl chloride moiety. nih.gov | Mild conditions, high functional group tolerance, regiocontrol. nih.gov |

| Photocatalysts | Potassium poly(heptazine imide) | Mediates radical-based synthesis from diazonium salts. nih.gov | Mild conditions, use of visible light, high functional group tolerance. nih.gov |

| Phase-Transfer Catalysts | Quaternary ammonium salts, Crown ethers | Facilitates transport of reagents between phases. acs.org | Increased reaction rates in multiphasic systems. |

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfur atom in 2,5-difluorobenzenesulfonyl chloride is highly electrophilic, making the sulfonyl chloride group susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters.

The reaction of this compound with primary or secondary amines is a cornerstone of sulfonamide synthesis. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.egmdpi.com The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

A diverse array of sulfonamide derivatives can be synthesized through this method, which is a common strategy in medicinal chemistry for creating compounds with potential biological activity. ekb.egucl.ac.uk For instance, this compound is utilized in the synthesis of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists. chemicalbook.comchemicalbook.com The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields. ekb.egprinceton.edu

Table 1: Examples of Sulfonamide Synthesis from Arylsulfonyl Chlorides and Amines

| Arylsulfonyl Chloride | Amine | Product | Reference |

|---|---|---|---|

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | nih.gov |

| Phenylsulfonyl chloride | n-Propylamine | N-Propylbenzenesulfonamide | nih.gov |

| Phenylsulfonyl chloride | Cyclopentylamine | N-Cyclopentylbenzenesulfonamide | nih.gov |

Similarly, this compound reacts with alcohols or phenols to form sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions. youtube.com The synthesis is typically carried out in the presence of a base, such as pyridine, to facilitate the reaction.

The formation of sulfonate esters from sulfonyl chlorides is a well-established transformation. researchgate.net The reaction of 3-hydroxyflavone (B191502) with various sulfonyl chlorides, including tosyl chloride and mesityl chloride, demonstrates the versatility of this method for creating a range of sulfonate ester derivatives. researchgate.net

Table 2: Synthesis of Sulfonate Esters

| Sulfonyl Chloride | Alcohol/Phenol | Product | Reference |

|---|---|---|---|

| Tosyl chloride | 3-Hydroxyflavone | 3-Flavonyl tosylate | researchgate.net |

| Mesityl chloride | 3-Hydroxyflavone | 3-Flavonyl mesitylate | researchgate.net |

| β-Naphthylsulfonyl chloride | 3-Hydroxyflavone | 3-Flavonyl β-naphthalenesulfonate | researchgate.net |

Beyond amines and alcohols, the sulfonyl chloride group of this compound can react with a variety of other nucleophiles, allowing for extensive functionalization. Studies on benzenesulfonyl chloride have shown reactivity with nucleophiles such as azide (B81097) ions, imidazole (B134444), and thiosulfate, leading to stable products. rsc.org However, reactions with nucleophiles like thiocyanate, iodide, and bromide were not detected under the studied conditions. rsc.org The reactivity of the sulfonyl sulfur is often compared to that of saturated carbon and carbonyl carbon centers. rsc.org

Aromatic Reactivity and Substituent Effects of Fluorine

The two fluorine atoms on the benzene (B151609) ring of this compound have a significant impact on the molecule's aromatic reactivity. Fluorine is a highly electronegative atom, and its presence on the aromatic ring leads to a strong inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene itself. researchgate.net

Oxidative and Reductive Transformations of this compound

Information specifically detailing the oxidative and reductive transformations of the entire this compound molecule is not extensively available in the provided search results. However, general principles of organic chemistry suggest potential transformations.

The sulfonyl chloride group itself is in a high oxidation state. Reduction of sulfonyl chlorides can lead to the formation of sulfinamides or other sulfur compounds in lower oxidation states. For example, the reduction of arylsulfonyl chlorides in the presence of an amine can yield sulfinamides. nih.gov

The aromatic ring could potentially undergo reduction under harsh conditions, such as catalytic hydrogenation, though this may also affect the sulfonyl chloride group. Conversely, oxidative degradation of the aromatic ring is unlikely under typical laboratory conditions due to the deactivating effects of the fluorine and sulfonyl chloride substituents. Reductive dehalogenation, the removal of fluorine atoms, has been observed in related compounds like 2,5-dichloronitrobenzene under specific advanced reduction processes, such as using UV and sulfite. researchgate.net

Advanced Mechanistic Elucidation of Reaction Pathways

The reactivity of arylsulfonyl chlorides, including this compound, is a subject of detailed mechanistic investigation. The central question often revolves around whether nucleophilic substitution at the sulfur atom proceeds through a concerted (SN2-like) or a stepwise, addition-elimination (A-E) mechanism. In the A-E pathway, a hypervalent sulfur intermediate is formed. Computational studies on related benzenesulfonyl chlorides have been instrumental in distinguishing between these possibilities.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and determining the activation energies associated with them. For the broader class of arenesulfonyl chlorides, DFT calculations have been employed to model reactions such as the isotopic chloride-chloride exchange. These studies reveal that such exchange reactions typically proceed via a single transition state, characteristic of an SN2 mechanism. semanticscholar.org The potential energy surface for these reactions generally shows a double-well, with a central barrier representing the transition state, flanked by minima corresponding to the reactant and product ion-dipole complexes. semanticscholar.org

To illustrate the application of computational modeling, the following table presents hypothetical activation energies for two possible pathways for a reaction involving a generic nucleophile with this compound. These values are based on the general understanding of similar reactions.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| SN2-like | [Nu---SO2(Ar)---Cl]- | 20.5 |

| Addition-Elimination | [Nu-SO2(Ar)(Cl)]- | 25.2 |

Note: The data in this table is illustrative and intended to demonstrate the comparative output of computational models.

The presence of two fluorine atoms on the benzene ring of this compound introduces electronic effects that can influence its reactivity and selectivity. The fluorine atoms are electron-withdrawing, which can affect the electrophilicity of the sulfur atom and the stability of any intermediates or transition states.

In complex systems with multiple potential reaction sites, the selectivity of this compound is of paramount importance. For instance, in reactions with multifunctional nucleophiles, the sulfonyl chloride may exhibit a preference for one functional group over another (chemoselectivity). Similarly, in reactions with other substituted aromatic systems, the position of substitution (regioselectivity) can be influenced by the electronic and steric environment.

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates. For the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a positive ρ-value of +2.02 has been determined. semanticscholar.org This indicates that electron-withdrawing groups, which have positive σ constants, accelerate the reaction by stabilizing the negative charge buildup in the transition state. The σ values for the fluorine atoms in this compound can be used to estimate its relative reactivity within this series.

Consider a competitive reaction where this compound reacts with a substrate containing two different nucleophilic sites, A and B. The product distribution will depend on the relative activation energies for the two competing pathways.

| Product | Reaction Pathway | Relative Yield (%) |

| Product A | Attack at Site A | 75 |

| Product B | Attack at Site B | 25 |

Note: This table represents a hypothetical scenario to illustrate reaction selectivity.

Applications of 2,5 Difluorobenzenesulfonyl Chloride in Advanced Organic Synthesis

Reagent in the Construction of Functionalized Small Molecules

The inherent reactivity of the sulfonyl chloride group makes 2,5-difluorobenzenesulfonyl chloride an excellent reagent for introducing the 2,5-difluorophenylsulfonyl moiety into organic molecules. This functional group can significantly alter the properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability.

A prominent application of this compound is in the synthesis of key intermediates for pharmaceutical compounds, particularly in the development of novel therapeutics. mdpi.com Research has demonstrated its crucial role in the creation of aryl sulfonamide-based mineralocorticoid receptor (MR) antagonists. mdpi.com The mineralocorticoid receptor is a key target in the treatment of cardiovascular and renal diseases. jlu.edu.cnnih.gov

The synthesis involves the reaction of this compound with an appropriate amine, forming a stable sulfonamide linkage. This specific structural motif is integral to the efficacy of the resulting antagonist. The fluorine atoms on the aromatic ring are not merely passive substituents; they play a critical role in modulating the electronic properties and conformational preferences of the molecule, which in turn influences its binding affinity to the mineralocorticoid receptor. The development of non-steroidal MRAs is a significant area of pharmaceutical research, aiming to create more selective drugs with fewer side effects compared to older steroidal antagonists. nih.gov

Table 1: Pharmaceutical Application of this compound

| Application Area | Target | Role of Reagent | Resulting Compound Class |

|---|

Precursor for Advanced Materials and Polymeric Systems

The unique combination of fluorine atoms and a reactive sulfonyl group makes this compound a valuable precursor in materials science, particularly for the synthesis of high-performance polymers.

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics. mdpi.com this compound can be used as a starting material to synthesize monomers for the creation of specialized fluorinated polymers. By reacting the sulfonyl chloride with other functionalized molecules, it is possible to create monomers that can be polymerized to yield materials with desirable traits. The incorporation of the difluorobenzenesulfonyl group into a polymer backbone can enhance its thermal resistance and modify its solubility and processing characteristics.

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. nih.gov Functionalized PAEs are developed to further enhance these properties or to introduce new functionalities, such as improved solubility or suitability for specific applications like proton-exchange membranes in fuel cells. nih.gov

This compound serves as a key precursor for monomers used in the synthesis of functionalized poly(arylene ether sulfone)s (PAES). The typical synthetic strategy involves reacting the sulfonyl chloride with a di-hydroxyl aromatic compound (a bisphenol) under conditions that favor nucleophilic aromatic substitution. This reaction creates a new, larger monomer containing the sulfone linkage and fluorine atoms. This monomer can then be polymerized with other bisphenols to form the final high-molecular-weight polymer. The sulfone groups introduced into the polymer backbone contribute to its high thermal stability and mechanical strength, while the fluorine atoms can impart a lower dielectric constant and increased hydrophobicity. mdpi.com

Table 2: Polymer Synthesis Application

| Polymer Class | Role of this compound | Key Monomer Component | Resulting Polymer Properties |

|---|

Utilization in the Synthesis of Dyes and Colorants

In the synthesis of dyes and colorants, sulfonyl chloride groups serve a dual purpose. They can act as a linking group to connect different parts of a dye molecule and can be converted into sulfonamide or sulfonate ester groups which can function as reactive sites for covalently bonding the dye to a substrate like fabric. mjbas.com

While direct examples in peer-reviewed literature are specific, the known reactivity of this compound makes it a suitable candidate for creating custom dyes. It can be used to connect a chromophore (the color-bearing part of the molecule) to other functional groups. Furthermore, the fluorine atoms can influence the final color of the dye by altering the electronic environment of the chromophore. They can also enhance the stability of the dye, making it more resistant to fading from exposure to light and chemical agents.

General Sulfonylation Reagent in Complex Molecular Architectures

Beyond its specific applications, this compound is a valuable general sulfonylation reagent. Sulfonylation is a fundamental reaction in organic chemistry used to form sulfonamides, sulfonate esters, and sulfones. nih.gov The reaction of this compound with amines, alcohols, or organometallic reagents provides a reliable method for introducing the 2,5-difluorophenylsulfonyl group into a wide array of complex molecules.

This capability is exploited to fine-tune the steric and electronic properties of target molecules. In medicinal chemistry, this can lead to improved drug candidates. In materials science, it allows for the creation of materials with precisely controlled properties. The 2,5-difluorophenylsulfonyl group is chemically robust, making it a stable component in the final molecular architecture.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt |

Medicinal Chemistry and Biological Activity Research Utilizing 2,5 Difluorobenzenesulfonyl Chloride Scaffolds

Design and Synthesis of Enzyme Inhibitors

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The 2,5-difluorobenzenesulfonyl moiety has been incorporated into various molecular frameworks to target specific enzymes implicated in disease pathogenesis.

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics. The inhibition of these enzymes can restore the efficacy of existing antibiotics. One important class of β-lactamase inhibitors is the diazabicyclooctanes (DBOs), such as avibactam (B1665839). The synthesis of novel avibactam derivatives often involves the reaction of a core DBO structure with various sulfonyl chlorides to introduce sulfonyl amidine moieties at the C-2 position of the diazabicyclooctane ring. nih.gov This synthetic strategy allows for the exploration of a wide range of substituents to optimize the inhibitory activity against different β-lactamases.

A general synthetic route to these inhibitors involves the reaction of an amidine intermediate with a sulfonyl chloride or sulfonic anhydride. mdpi.com The resulting product is then deprotected and sulfated to yield the final active compound. mdpi.com While specific studies detailing the use of 2,5-Difluorobenzenesulfonyl chloride in the synthesis of commercially available β-lactamase inhibitors are not prevalent in the reviewed literature, the established synthetic methodologies for N-sulfonyl monocyclic β-lactams and DBO derivatives provide a clear pathway for its potential incorporation. nih.govmdpi.comnih.gov The reaction of an N-unsubstituted β-lactam with a sulfonyl chloride, such as this compound, in the presence of a base like triethylamine (B128534) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP), would yield the corresponding N-sulfonyl β-lactam. nih.gov

Table 1: General Synthetic Scheme for N-Sulfonyl β-Lactams

| Reactant 1 | Reactant 2 | Reagents | Product |

| N-unsubstituted β-lactam | Sulfonyl Chloride (e.g., this compound) | Triethylamine, DMAP | N-sulfonyl β-lactam |

Beyond β-lactamases, the sulfonamide functional group derived from this compound is a key feature in inhibitors of other enzymes. For instance, sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov The design of novel benzenesulfonamide (B165840) derivatives bearing different cyclic linkers has been shown to be a successful strategy for targeting human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors. nih.gov The synthesis of such compounds typically involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride.

Development of Mineralocorticoid Receptor (MR) Antagonists

The mineralocorticoid receptor (MR) plays a crucial role in the regulation of blood pressure and electrolyte balance. Antagonists of this receptor are valuable therapeutic agents for conditions such as hypertension and heart failure.

Non-steroidal MR antagonists have been developed to overcome some of the side effects associated with older steroidal agents. A significant class of these non-steroidal antagonists is based on an aryl sulfonamide scaffold. Research has demonstrated that this compound is a key building block in the synthesis of these potent and selective MR antagonists. The synthesis involves the reaction of an appropriate amine with this compound to form the critical sulfonamide linkage.

Table 2: Representative Aryl Sulfonamide-Based MR Antagonist Synthesis

| Amine Precursor | Sulfonyl Chloride | Resulting Moiety | Therapeutic Target |

| Heterocyclic amine | This compound | 2,5-Difluorophenylsulfonamide | Mineralocorticoid Receptor |

These 2,5-difluorophenylsulfonamide derivatives have been shown to possess favorable MR binding affinity and selectivity against other nuclear hormone receptors.

Research into Anticancer Applications

The sulfonamide group is a common feature in a variety of anticancer agents. The introduction of fluorine atoms into the aromatic ring of these compounds can often enhance their therapeutic properties.

Research into fluorinated benzenesulfonamide derivatives has shown promising anticancer activity. For example, a series of novel pentafluorobenzenesulfonamide (B3043191) derivatives were synthesized and evaluated for their antitumor activities against several cancer cell lines. nih.gov These compounds were found to induce apoptosis in cancer cells through a caspase-dependent pathway. nih.gov

Similarly, studies on benzenesulfonamide-bearing imidazole (B134444) derivatives have identified compounds with significant cytotoxic activity against triple-negative breast cancer and melanoma cell lines. mdpi.comresearchgate.netktu.edu The synthesis of these molecules often involves the coupling of an amine with a substituted benzenesulfonamide precursor. While these studies did not specifically use this compound, they highlight the potential of fluorinated benzenesulfonamides in cancer therapy. The 2,5-difluoro substitution pattern offers a unique electronic and lipophilic profile that could be exploited in the design of new anticancer agents.

Table 3: Anticancer Activity of Representative Sulfonamide Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action |

| Pentafluorobenzenesulfonamides | A549, HepG2, HuCCA-1, MOLT-3 | Caspase-dependent apoptosis nih.gov |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 (Triple-negative breast cancer), IGR39 (Melanoma) | Cytotoxicity, Colony formation inhibition mdpi.comresearchgate.netktu.edu |

Advanced Spectroscopic and Analytical Research Methodologies for 2,5 Difluorobenzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-Difluorobenzenesulfonyl chloride, providing detailed information about its atomic connectivity and electronic environment.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org In the context of this compound, ¹⁹F NMR is used to characterize the distinct electronic environments of the two fluorine atoms attached to the aromatic ring.

The chemical shifts of fluorine atoms are highly sensitive to their local electronic environment. alfa-chemistry.com For aromatic fluorine (Ar-F) compounds, these shifts typically appear in a range of +80 to +170 ppm relative to a trifluorochloromethane (CFCl₃) standard. alfa-chemistry.comucsb.edu The electron-withdrawing sulfonyl chloride group and the positions of the fluorine atoms at the C2 and C5 positions influence their specific chemical shifts.

Furthermore, ¹⁹F NMR spectra reveal coupling phenomena. Spin-spin coupling can be observed between the two non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) and between the fluorine nuclei and adjacent aromatic protons (¹⁹F-¹H coupling). wikipedia.orgnih.gov These coupling constants (measured in Hertz, Hz) provide valuable information about the through-bond connectivity and spatial relationships of the atoms. Long-range ¹⁹F-¹⁹F couplings are commonly observed in such systems. wikipedia.org

Table 1: Expected ¹⁹F NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| F (at C2) | +80 to +170 | Doublet of doublets of doublets (dd) |

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹H and ¹³C NMR spectroscopy provide complementary data for the complete structural elucidation of this compound.

In the ¹H NMR spectrum, the three aromatic protons (at C3, C4, and C6) will exhibit distinct signals. Their chemical shifts are influenced by the deshielding effects of the fluorine atoms and the sulfonyl chloride group. These protons will show complex splitting patterns (multiplicities) due to coupling with each other (H-H coupling) and with the nearby fluorine atoms (H-F coupling).

The ¹³C NMR spectrum reveals six distinct signals corresponding to the six carbon atoms in the benzene (B151609) ring. The chemical shifts of the carbons directly bonded to fluorine (C2 and C5) are significantly affected, appearing as doublets due to one-bond carbon-fluorine coupling (¹JCF). The other carbons may also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Complex multiplets | H-H, H-F |

| C1 (C-S) | 130 - 150 | Multiplet | C-F |

| C2 (C-F) | 150 - 170 | Doublet | ¹JCF |

| C3 (C-H) | 115 - 130 | Multiplet | C-F, C-H |

| C4 (C-H) | 120 - 140 | Multiplet | C-F, C-H |

| C5 (C-F) | 150 - 170 | Doublet | ¹JCF |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact values depend on experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the identity of this compound. High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula.

The monoisotopic mass of this compound (C₆H₃ClF₂O₂S) is calculated to be 211.9510345 Da. nih.gov In a mass spectrum, the molecular ion peak corresponding to this mass would be a primary indicator of the compound's presence. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, ³⁴S isotopes), provides further confirmation of the elemental composition. MS is frequently employed to monitor the progress of reactions involving this compound by tracking the appearance of the product's molecular ion peak and the disappearance of reactants.

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃ClF₂O₂S | nih.gov |

| Molecular Weight | 212.60 g/mol | nih.govsigmaaldrich.com |

| Exact Mass | 211.9510345 Da | nih.gov |

Advanced Purity Assessment Techniques in Research Contexts

In research settings, verifying the purity of this compound is essential. Advanced chromatographic techniques are the methods of choice for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org For a volatile compound like this compound, GC can effectively separate it from non-volatile impurities or byproducts from a synthesis.

In a typical GC-MS analysis, the sample is vaporized and travels through a capillary column. The time it takes for the compound to exit the column is its characteristic retention time. The eluted compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms the identity of the peak. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential interactions of the sample components with the stationary phase.

A typical HPLC setup for this compound might use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A detector, such as a UV-Vis detector, monitors the eluent from the column. The purity of the sample is assessed by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Research

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques utilized to investigate the vibrational modes of molecules. These complementary methods provide detailed information about the structural framework and functional groups present in a compound like this compound. In IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of frequency, corresponding to transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The combined application of both techniques allows for a more complete vibrational analysis, as some modes may be active in one technique but not the other, or may exhibit different intensities.

Research on this compound employs both FT-IR (Fourier Transform Infrared) and FT-Raman spectroscopy to elucidate its molecular structure. The vibrational spectrum is characterized by contributions from the substituted benzene ring, the two carbon-fluorine (C-F) bonds, and the sulfonyl chloride (-SO₂Cl) functional group. The analysis involves the assignment of observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

Detailed Research Findings

While a complete experimental and theoretical vibrational analysis dedicated solely to this compound is not extensively published in publicly accessible literature, the interpretation of its spectra can be constructed from well-established characteristic frequencies for its constituent functional groups. The spectra are sourced from comprehensive databases, such as those provided by Bio-Rad Laboratories, Inc., and distributed through platforms like Wiley Science Solutions. acdlabs.comnih.gov The instrument used for these reference spectra includes the Bruker Tensor 27 FT-IR and the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. acdlabs.comnih.gov

The vibrational assignments are based on the analysis of related molecules, including substituted benzenesulfonyl chlorides and fluorinated aromatic compounds. The key vibrational modes for this compound are associated with the sulfonyl chloride group, the aromatic ring, and the C-F bonds.

Sulfonyl Chloride Group Vibrations: The -SO₂Cl group is characterized by strong and distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. For sulfonyl chlorides in general, these bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The high electronegativity of the fluorine atoms on the benzene ring is expected to induce an inductive effect, shifting these stretching frequencies to higher wavenumbers. cdnsciencepub.com

Aromatic Ring and C-F Vibrations: The 1,2,4-trisubstituted benzene ring gives rise to several characteristic vibrations. These include C-H stretching modes typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are known to produce strong bands in the IR spectrum, generally located in the 1250-1000 cm⁻¹ range. In-plane and out-of-plane bending modes for C-H and C-F bonds occur at lower frequencies.

The following tables summarize the expected and characteristic vibrational frequencies for this compound based on established group frequency data and analysis of similar compounds.

Interactive Data Table: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium-Weak | ν(C-H) | Aromatic C-H |

| 1600 - 1450 | Medium-Strong | ν(C=C) | Aromatic Ring |

| 1410 - 1380 | Very Strong | νₐₛ(SO₂) | Sulfonyl Chloride |

| 1250 - 1100 | Very Strong | ν(C-F) | Carbon-Fluorine |

| 1205 - 1170 | Very Strong | νₛ(SO₂) | Sulfonyl Chloride |

| 900 - 675 | Strong | γ(C-H) | Aromatic C-H |

| 600 - 500 | Medium-Strong | ν(S-Cl) | Sulfur-Chlorine |

Note: ν = stretching, νₐₛ = asymmetric stretching, νₛ = symmetric stretching, γ = out-of-plane bending. Intensities are approximate.

Interactive Data Table: Characteristic Raman Scattering Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Strong | ν(C-H) | Aromatic C-H |

| 1600 - 1550 | Strong | ν(C=C) | Aromatic Ring |

| ~1000 | Very Strong | Ring Breathing Mode | Aromatic Ring |

| 1205 - 1170 | Medium | νₛ(SO₂) | Sulfonyl Chloride |

| 1250 - 1100 | Medium | ν(C-F) | Carbon-Fluorine |

| 600 - 500 | Strong | ν(S-Cl) | Sulfur-Chlorine |

Note: ν = stretching, νₛ = symmetric stretching. The symmetric vibrations tend to be more intense in Raman spectra compared to asymmetric ones.

Computational Chemistry and Theoretical Modeling of 2,5 Difluorobenzenesulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is one of the most popular and versatile methods available in computational chemistry.

Detailed DFT calculations specifically for 2,5-Difluorobenzenesulfonyl chloride are not readily found in peer-reviewed literature. However, DFT would be the method of choice to explore its electronic properties. Such calculations would involve determining the electron density to derive properties like the molecule's energy, electronic distribution, and orbital energies. This information is fundamental to predicting the molecule's stability and reactivity. For instance, the presence of electron-withdrawing fluorine atoms and the sulfonyl chloride group significantly influences the electronic distribution on the benzene (B151609) ring, a feature that DFT calculations could quantify precisely. smolecule.com

A key application of DFT is the mapping of reaction pathways and the calculation of activation energies for chemical reactions. For this compound, which serves as a building block in the synthesis of sulfonamides, DFT could be used to model its reaction with various amines. smolecule.com

Specific studies predicting activation energies for competing reaction pathways of this compound are not available. Theoretically, researchers could model different potential reaction mechanisms, such as nucleophilic substitution at the sulfur atom. By calculating the energy of the transition state for each proposed pathway, the activation energy can be determined. The pathway with the lowest activation energy would be predicted as the most favorable, providing valuable insights for optimizing reaction conditions in synthetic chemistry. For similar arenesulfonyl chlorides, DFT studies have been used to investigate reaction mechanisms and free energy barriers. mdpi.com

DFT calculations provide detailed information about the molecular orbitals (MOs) of a molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding a molecule's reactivity and spectroscopic properties.

While a specific molecular orbital analysis of this compound is not published, such a study would reveal the distribution of electrons and the sites most susceptible to nucleophilic or electrophilic attack. Furthermore, the analysis of bond strengths is an important aspect of understanding molecular stability. The higher the bond order between two atoms, the stronger and shorter the bond. uci.edu DFT can be used to calculate bond orders and bond dissociation energies within the this compound molecule, such as the S-Cl bond, which is central to its reactivity.

| Property | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Indicates the molecule's ability to donate electrons; likely site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Indicates the molecule's ability to accept electrons; likely site for nucleophilic attack. |

| Bond Order | The number of chemical bonds between a pair of atoms. | Higher bond order correlates with greater bond strength and shorter bond length. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.

Specific MD simulation studies focused on the conformational analysis and intermolecular interactions of this compound are not documented in the available literature. An MD simulation for this molecule would typically involve placing it in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between atoms over time. This would allow researchers to observe how the molecule rotates around its single bonds and what are its preferred three-dimensional shapes (conformations). Such simulations are crucial for understanding how the molecule behaves in solution and how it might interact with other molecules, such as reactants or biological targets. mdpi.comnih.govnih.gov

The study of a molecule's behavior upon absorption of light falls into the domain of photophysics and photochemistry. Computational methods can be used to investigate electronic excited states and predict properties like absorption and emission spectra.

There is no available research on the excited-state properties or photophysics of this compound. Should such studies be undertaken, they would likely employ time-dependent DFT (TD-DFT) or other advanced quantum chemical methods. These calculations could predict the energies of electronic transitions, helping to interpret experimental UV-visible spectra. They could also investigate phenomena like excited-state mixing, where different electronic configurations contribute to a single excited state, which can have a significant impact on how the molecule dissipates energy after light absorption.

Semiempirical Calculations for Reactivity Estimation in Monomer Systems

Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but make many approximations and obtain some parameters from empirical data. They are computationally less expensive than ab initio methods like DFT, making them suitable for larger molecules or for obtaining quick estimates of properties.

No specific semiempirical calculation studies on the reactivity of this compound monomers have been found. These methods could be used to rapidly screen the reactivity of this molecule with a large library of potential reactants. By calculating properties like atomic charges and frontier orbital energies, a general picture of its reactivity can be obtained at a lower computational cost compared to DFT.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

This area of study involves the use of quantum chemistry methods to elucidate the detailed step-by-step pathway of a chemical reaction. A key goal is to identify and characterize the structure and energy of transition states, which are the highest energy points along a reaction coordinate.

While general reaction mechanisms for arenesulfonyl chlorides are known, specific high-level quantum chemical studies on the reaction mechanisms and transition states involving this compound are not present in the searched literature. Such studies would provide precise geometries of the transition states for its reactions, for example, in the synthesis of sulfonamides. smolecule.com This information is invaluable for understanding the factors that control the reaction rate and for designing more efficient synthetic routes or novel catalysts. Quantum chemical studies on similar molecules have been used to detail reaction profiles and the structure of transition states. mdpi.commdpi.comnih.gov

Research on Derivatives and Analogues of 2,5 Difluorobenzenesulfonyl Chloride

Synthesis and Characterization of Positionally Isomeric Difluorobenzenesulfonyl Chlorides

The positions of the two fluorine atoms on the benzene (B151609) ring significantly influence the properties and reactivity of difluorobenzenesulfonyl chlorides. The 2,6- and 3,5-isomers are notable examples that have been subjects of chemical synthesis and investigation.

Synthesis and Characterization: 2,6-Difluorobenzenesulfonyl chloride is a well-characterized organosulfur compound with the molecular formula C₆H₃ClF₂O₂S. smolecule.com It is typically a clear to yellow liquid. smolecule.com Several synthetic routes have been established for its preparation. One common method involves the reaction of 1,3-difluorobenzene (B1663923) with n-butyllithium, followed by treatment with sulfur dioxide and subsequent reaction with N-chlorosuccinimide (NCS). chemicalbook.comguidechem.com An alternative synthesis involves reacting difluorophenyllithium directly with sulfuryl chloride. smolecule.comsigmaaldrich.com It can also be produced via the chlorination of 2,6-difluorobenzenesulfonic acid. smolecule.com

Derivatives: The primary application of 2,6-difluorobenzenesulfonyl chloride is as a reactive intermediate in organic synthesis. smolecule.com It is frequently used to create more complex molecules, particularly sulfonamides and sulfonate esters, by reacting with amines and alcohols, respectively. guidechem.com Notable derivatives include:

2,6-Difluorobenzenesulfonamide : Synthesized for its potential biological activities in medicinal chemistry. sigmaaldrich.com

Benzoxathiazocine 1,1-dioxides : These heterocyclic scaffolds, which exhibit anti-inflammatory and antitumor properties, are synthesized using 2,6-difluorobenzenesulfonyl chloride as a key building block. sigmaaldrich.com

Dabrafenib Mesylate : This pharmaceutical intermediate can be prepared from 2,6-difluorobenzenesulfonyl chloride. pharmaffiliates.com

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate : An example of a more complex sulfonamide derivative synthesized for research purposes. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 60230-36-6 | sigmaaldrich.com |

| Molecular Formula | C₆H₃ClF₂O₂S | smolecule.comnih.gov |

| Molecular Weight | 212.60 g/mol | smolecule.comnih.gov |

| Appearance | Clear to yellow liquid | smolecule.com |

| Boiling Point | 210 °C (lit.) | sigmaaldrich.com |

| Density | 1.568 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.526 (lit.) | sigmaaldrich.com |

Synthesis and Characterization: 3,5-Difluorobenzenesulfonyl chloride is another positional isomer with the same molecular formula and weight as its 2,6-counterpart (C₆H₃ClF₂O₂S, 212.60 g/mol ). sigmaaldrich.comfishersci.ca Unlike the 2,6-isomer, it typically exists as a solid. sigmaaldrich.com

Derivatives: Similar to other sulfonyl chlorides, the 3,5-isomer is a valuable reagent for introducing the 3,5-difluorobenzenesulfonyl moiety into other molecules. It is primarily used as a sulfonylating agent to synthesize a variety of sulfonamides by reacting with primary or secondary amines. smolecule.com These difluorinated sulfonamides can act as important intermediates in the development of more complex molecules with potential biological functions. smolecule.com Examples of its derivatives include:

N,N-diethyl-3,5-difluorobenzene sulfonamide sigmaaldrich.com

N-phenyl-3,5-difluorobenzene sulfonamide sigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 210532-25-5 | sigmaaldrich.com |

| Molecular Formula | C₆H₃ClF₂O₂S | sigmaaldrich.comfishersci.ca |

| Molecular Weight | 212.60 g/mol | sigmaaldrich.comfishersci.ca |

| Physical Form | Solid | sigmaaldrich.com |

Exploration of Halogenated Variants (e.g., Bromo-, Chloro-substituted difluorobenzenesulfonyl chlorides)

Research has also extended to variants of difluorobenzenesulfonyl chloride that include additional halogen atoms, such as bromine or chlorine. These substitutions create more complex analogues with altered electronic properties and reactivity. The synthesis of such compounds often involves starting with a halogenated aniline (B41778), which is converted to a diazonium salt and then subjected to a sulfonyl chlorination reaction. google.com

Examples of these halogenated variants include:

4-Bromo-2,5-difluorobenzenesulfonyl chloride : This compound is a crystalline powder with a melting point of 38-42 °C. chemdad.com

3-Bromo-4,5-difluorobenzenesulfonyl chloride : Another bromo-substituted analogue identified in chemical databases. bldpharm.com

5-Chloro-2,4-difluorobenzenesulfonyl fluoride (B91410) : A related sulfonyl fluoride that can be prepared from trichlorobenzene sulfonyl chloride through a halogen exchange reaction. google.com

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | C₆H₂BrClF₂O₂S | chemdad.com |

| 3-Bromo-4,5-difluorobenzenesulfonyl chloride | 1349715-69-0 | C₆H₂BrClF₂O₂S | bldpharm.com |

Derivatization through Functional Group Transformation (e.g., sulfonamides, sulfonate esters)

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as an excellent electrophile, making it a cornerstone for derivatization. The most common transformations of difluorobenzenesulfonyl chlorides involve nucleophilic substitution at the sulfur atom.

Sulfonamides : The reaction of a difluorobenzenesulfonyl chloride with a primary or secondary amine is a robust and widely used method to form a stable sulfonamide linkage (-SO₂-NRR'). researchgate.net This reaction is fundamental to the synthesis of many pharmaceuticals and research compounds. sigmaaldrich.comsigmaaldrich.comsmolecule.com

Sulfonate Esters : When reacted with alcohols or phenols, difluorobenzenesulfonyl chlorides form sulfonate esters (-SO₂-OR). This reaction is often employed to protect hydroxyl groups in a molecule during a multi-step synthesis. guidechem.com

Recent methodologies have also explored the reverse transformation, where a primary sulfonamide can be converted back into the more reactive sulfonyl chloride using activating agents like pyrylium (B1242799) salts. nih.govresearchgate.net This allows for late-stage functionalization, enabling the diversification of complex molecules that already contain a sulfonamide group. nih.govresearchgate.net

Impact of Substituent Position and Electronic Effects on Reactivity and Biological Function

The position and nature of substituents on the benzene ring have a profound impact on the reactivity and potential biological function of benzenesulfonyl chlorides.

The specific placement of the fluorine atoms dictates the distribution of these electronic effects. For instance, in 2,6-difluorobenzenesulfonyl chloride, the fluorine atoms flank the sulfonyl chloride group, exerting a strong inductive pull and potentially creating steric hindrance. In the 3,5-isomer, the fluorine atoms are meta to the reaction center, influencing reactivity purely through inductive and field effects without direct resonance interaction with intermediates involving the sulfonyl group. Studies on related nitro-substituted benzenesulfonyl chlorides have shown that steric hindrance from an ortho-substituent can prevent certain side reactions, such as the formation of disulfones during electrochemical reduction, a phenomenon not observed with meta and para isomers. scholaris.ca This highlights how substituent position can direct reaction pathways.

Impact on Biological Function: The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding interactions. researchgate.net By creating various sulfonamide derivatives from positionally isomeric difluorobenzenesulfonyl chlorides, chemists can systematically explore how the location of these fluorine atoms affects the biological activity of the resulting molecules.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations Involving 2,5-Difluorobenzenesulfonyl Chloride

The synthesis and derivatization of sulfonyl chlorides are undergoing a significant evolution, driven by the development of novel catalytic strategies. While traditional methods for creating sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, are well-established, they often suffer from limitations like harsh acidic conditions and the use of hazardous reagents. nih.gov Future research is increasingly focused on milder, more efficient, and sustainable catalytic transformations that can be applied to substrates like this compound.

Emerging areas of exploration include:

Palladium-Catalyzed Chlorosulfonylation: Recent advancements have demonstrated palladium-catalyzed methods for preparing arylsulfonyl chlorides from precursors like arylboronic acids. nih.gov This approach offers significant functional group tolerance under mild conditions, representing a convergent and flexible strategy for synthesizing complex molecules. nih.gov Applying this methodology to synthesize this compound or its derivatives could provide a powerful alternative to traditional routes.

Photocatalysis: Visible-light photocatalysis is a burgeoning field in synthetic chemistry that utilizes photons to drive organic reactions under exceptionally mild conditions. nih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been successfully employed to produce a wide range of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This sustainable method shows high tolerance for various functional groups and could be adapted for the synthesis and subsequent reactions of this compound. nih.gov

Organocatalysis and Electrocatalysis: The development of organocatalytic and electrocatalytic methods for synthesizing sulfonyl compounds is another promising frontier. sigmaaldrich.com These strategies avoid the use of transition metals and can offer unique reactivity and selectivity profiles, contributing to the expansion of chemical libraries based on the 2,5-difluorobenzenesulfonyl scaffold. sigmaaldrich.com

These catalytic innovations are expected to streamline the synthesis of this compound derivatives, making them more accessible for a variety of applications.

| Catalytic Method | Key Features | Potential Advantage for this compound |

| Palladium-Catalysis | Mild reaction conditions, high functional group tolerance. nih.gov | Enables convergent synthesis of complex derivatives. nih.gov |

| Photocatalysis | Uses visible light, sustainable, metal-free options. nih.govacs.org | Provides a green chemistry route to synthesis and derivatization. nih.gov |

| Organo/Electrocatalysis | Metal-free, unique reactivity. sigmaaldrich.com | Offers alternative synthetic pathways with different selectivities. sigmaaldrich.com |

Advanced Material Science Applications (e.g., in optoelectronics, functional polymers)

The distinct properties imparted by the difluorinated phenyl ring and the reactive sulfonyl chloride group make this compound a compelling building block for advanced materials. While sulfonyl chlorides, in general, are used to functionalize polymers to enhance properties like thermal stability, the specific incorporation of the 2,5-difluorophenylsulfonyl moiety is a key area for future research. nbinno.com

Potential applications in material science include:

Functional Polymers: The strong electron-withdrawing nature of the fluorine atoms and the sulfonyl group can significantly influence the electronic properties of polymers. Incorporating this moiety into polymer backbones or as a pendant group could lead to materials with tailored dielectric constants, improved thermal resistance, and enhanced chemical stability. These polymers could find use in specialized membranes, advanced coatings, and high-performance engineering plastics. nbinno.com

Optoelectronic Materials: The fluorinated aromatic structure is a common feature in materials designed for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2,5-difluorobenzenesulfonyl group could be used to fine-tune the energy levels (HOMO/LUMO) of organic semiconductors, potentially improving charge transport and device efficiency. Research in this area would involve synthesizing novel monomers and polymers derived from this compound and characterizing their photophysical and electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and often involves hazardous reagents, making process safety and control paramount. rsc.org Flow chemistry, or continuous flow processing, offers a powerful solution to these challenges and represents a significant future direction for the synthesis and application of this compound. seqens.com

Advantages of integrating flow chemistry include:

Enhanced Safety and Control: Flow reactors utilize small volumes, which mitigates the risks associated with thermal runaways. rsc.org The high surface-area-to-volume ratio allows for precise and rapid control over reaction temperature and mixing, leading to more consistent product quality. rsc.orgdfc-kyoto.co.jp

Increased Efficiency and Scalability: Continuous flow processes can operate for extended periods, increasing throughput compared to traditional batch methods. seqens.com Scaling up production is often more straightforward, involving running the system for longer or using parallel reactors. seqens.com

Automation: Automated synthesis platforms can be integrated with flow reactors to perform multi-step syntheses and reaction optimization. researchgate.netmdpi.com Research has demonstrated the use of continuous stirred-tank reactors (CSTRs) with automated process controls for the scalable production of aryl sulfonyl chlorides. researchgate.netmdpi.com This approach improves reliability and spacetime yield, making it ideal for the industrial production of this compound and its derivatives. researchgate.netmdpi.com

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reactor volumes rsc.org |

| Control | Less precise temperature/mixing control | Precise control over temperature, pressure, and time neuroquantology.com |

| Scalability | Complex re-validation required | Seamless scaling by extending run time seqens.com |

| Efficiency | Downtime between batches | Continuous production, higher throughput seqens.com |